2-(2,4-Dimethylphenoxy)acetic acid
Overview
Description
2-(2,4-Dimethylphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408598. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Control Measures : Research by Arsenijević et al. (2008) focused on the control of air pollution in the manufacture and handling of methylamines, like 2,4-D. This study developed an optimal air pollution control system in the preparation of 2,4-D, significantly improving air quality near chemical plants (Arsenijević et al., 2008).
Herbicide Movement under Different Irrigation Regimes : Starrett et al. (2000) investigated the movement of 2,4-D in soil under varying irrigation regimes. They concluded that irrigation frequency impacts the movement of this herbicide through soil profiles, which is crucial for agricultural practices (Starrett et al., 2000).
Antibacterial and Enzyme Inhibition Studies : A study by Aziz‐ur‐Rehman et al. (2014) elaborated on the synthesis of compounds derived from 2,4-D and their evaluation for antibacterial and anti-enzymatic activities. This research highlights the potential biomedical applications of 2,4-D derivatives (Aziz‐ur‐Rehman et al., 2014).
Adsorption Studies for Environmental Safety : Aksu and Kabasakal (2004) conducted a study on the adsorption of 2,4-D on granular activated carbon, demonstrating its effectiveness in removing this herbicide from aqueous solutions. Such research is essential for environmental safety and pollution control (Aksu & Kabasakal, 2004).
Herbicide Formulation and Efficacy : Research by Volgas et al. (2005) focused on a new formulation of 2,4-D and its comparison with other formulations in terms of efficacy and environmental impact. This type of research aids in developing more effective and safer agricultural chemicals (Volgas et al., 2005).
Controlled Release Formulations for Environmental Protection : Cao et al. (2017) developed positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-D, reducing its environmental impact. This innovative approach demonstrates the application of nanotechnology in agriculture (Cao et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant cells .
Mode of Action
It is known that similar compounds, such as 2,4-d, act as synthetic auxins . Auxins are plant hormones that regulate growth and development. They alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production . These changes can lead to uncontrolled cell division and damage to vascular tissue .
Biochemical Pathways
Similar compounds, such as 2,4-d, are known to affect the auxin signaling pathway in plants .
Pharmacokinetics
It is known that similar compounds, such as 2,4-d, are highly soluble in water, volatile, and have a low potential to leach to groundwater based on their chemical properties .
Result of Action
Similar compounds, such as 2,4-d, are known to cause uncontrolled cell division and damage to vascular tissue in plants .
Action Environment
It is known that similar compounds, such as 2,4-d, may persist in aquatic systems under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a role in proteomics research
Cellular Effects
It is suggested that the compound may have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to provide a comprehensive understanding of the temporal effects of this compound .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(2,4-Dimethylphenoxy)acetic acid in animal models. Future studies should investigate this aspect, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is suggested that the compound may be involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors
Transport and Distribution
Future studies should investigate how the compound is transported and distributed, including any interactions with transporters or binding proteins, and any effects on its localization or accumulation .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZHWXWLUGOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158083 | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13334-49-1 | |
Record name | 2-(2,4-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13334-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013334491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13334-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-xylyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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